4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining a benzyloxy group, a phenylpyrimidine moiety, and a cyclohexa-2,5-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-benzyloxybenzaldehyde with 6-phenylpyrimidine-2(1H)-one under basic conditions to form the intermediate 4-[4-(benzyloxy)phenyl]-6-phenylpyrimidin-2(1H)-one. This intermediate is then subjected to a cyclization reaction with cyclohexa-2,5-dien-1-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one
- 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
Uniqueness
4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
651719-99-2 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(4-phenyl-6-phenylmethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C23H18N2O2/c26-20-13-11-19(12-14-20)23-24-21(18-9-5-2-6-10-18)15-22(25-23)27-16-17-7-3-1-4-8-17/h1-15,26H,16H2 |
InChI Key |
FOWYGSWPIWJAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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